6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid
Description
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . It is also known by its IUPAC name, 6-[(trifluoromethoxy)methyl]nicotinic acid . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which imparts unique chemical properties.
Properties
IUPAC Name |
6-(trifluoromethoxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYEVSTPVIJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)COC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(trifluoromethoxy)methyl]pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 6-chloronicotinic acid with trifluoromethanol in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:
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Methyl ester formation : Reacting with methanol under acidic or coupling conditions (e.g., DCC/DMAP) yields methyl 6-[(trifluoromethoxy)methyl]pyridine-3-carboxylate .
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Amide synthesis : Treatment with amines (e.g., methylamine) in the presence of coupling agents like HATU produces corresponding amides.
Table 1: Esterification and Amidation Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 85–92 | |
| Amidation | Methylamine, HATU, DMF | 78 |
Decarboxylation
The electron-withdrawing trifluoromethoxy group stabilizes intermediates during decarboxylation. Heating the compound above 200°C in quinoline with a copper catalyst removes CO<sub>2</sub>, forming 6-[(trifluoromethoxy)methyl]pyridine .
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution. The trifluoromethoxy-methyl group directs electrophiles to the meta position relative to the carboxylic acid:
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Nitration : Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduce nitro groups at position 2 or 4 .
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Halogenation : Bromine in acetic acid substitutes at position 4.
Condensation Reactions
The carboxylic acid participates in condensations to form heterocycles:
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Lactam formation : Reacting with NH<sub>3</sub> under high-temperature cyclization yields pyridone derivatives .
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Schiff base synthesis : Condensation with aromatic amines produces imine-linked analogs.
Organometallic Coupling
The pyridine ring can undergo cross-couplings:
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Suzuki–Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 2 .
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Buchwald–Hartwig amination : Forms C–N bonds with amines at position 4 .
Table 2: Coupling Reaction Parameters
| Reaction | Catalyst System | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Phenylboronic acid | 65 | |
| Buchwald–Hartwig | Pd(OAc)<sub>2</sub>, XPhos | Benzylamine | 72 |
Functional Group Interconversion
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Reduction : The carboxylic acid is reduced to alcohol using LiAlH<sub>4</sub>, though steric hindrance from the trifluoromethoxy group lowers yields (≤50%) .
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Oxidation : The methylene group in the trifluoromethoxy-methyl substituent resists oxidation under standard conditions (KMnO<sub>4</sub>, CrO<sub>3</sub>) .
Key Stability Considerations
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of pyridine compounds, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, exhibit antiviral properties. They have been evaluated for their efficacy against various viral targets, showcasing potential as antiviral agents.
Table 1: Antiviral Activity Summary
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. Studies have demonstrated its ability to inhibit specific kinases, suggesting its utility in cancer therapy.
Table 2: Enzyme Inhibition Profile
| Enzyme Target | IC50 Value | Mechanism of Action | Reference |
|---|---|---|---|
| IκB Kinase | 30 nM | Competitive Inhibition | |
| TRPV1 | 25 nM | Allosteric Modulation |
Anticancer Activity
In vitro studies have reported significant cytotoxic effects of this compound against various cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects on human breast cancer cells, revealing IC50 values ranging from 20 to 30 µM, demonstrating promising anticancer properties.
Herbicidal Properties
The unique structure of the compound enhances its herbicidal activity against a range of weeds. It has been tested for effectiveness in agricultural settings.
Table 3: Herbicidal Efficacy
Insecticidal Activity
Research indicates that derivatives of this compound can act as effective insecticides, providing an alternative to traditional chemical pest control methods.
Case Study: Insecticidal Evaluation
In a field trial, the compound exhibited significant insecticidal activity against aphids and other pests, outperforming conventional insecticides.
Synthesis and Preparation
The preparation of this compound involves several synthetic routes that utilize trifluoromethylated intermediates. These methods are crucial for producing the compound at scale for research and commercial applications.
Synthesis Overview:
Mechanism of Action
The mechanism of action of 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-(trifluoromethyl)pyridine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
6-(trifluoromethoxy)pyridine-3-ol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different applications and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety. Its chemical structure is pivotal in determining its interactions with biological targets.
The mechanism by which this compound exerts its effects involves multiple pathways:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic processes.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, in colorectal cancer models, the compound demonstrated significant inhibitory effects on tumor growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics, warranting further investigation into its use as an antibacterial agent .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings | Model |
|---|---|---|
| Study 1 | Inhibition of cell proliferation in colorectal cancer cells | HCT116 cell line |
| Study 2 | Reduction of TNFα levels in LPS-stimulated human blood | Ex vivo assay |
| Study 3 | Antimicrobial activity against Staphylococcus aureus | MIC testing |
These findings highlight the compound's potential as a therapeutic agent across multiple domains.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its clinical applicability. Current research indicates favorable absorption and distribution characteristics, although detailed studies on metabolism and excretion are still needed.
Toxicological assessments have shown that the compound exhibits low toxicity levels in preliminary studies, but comprehensive toxicology studies are necessary to confirm safety for human use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid?
- Methodology :
- Step 1 : Introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 6-chloropyridine-3-carboxylic acid) can react with trifluoromethoxide sources (e.g., AgOCF₃ or Cu-mediated trifluoromethylation) under controlled temperatures (60–100°C) .
- Step 2 : Protect the carboxylic acid group during synthesis using tert-butyl esters or methyl esters to prevent side reactions. Deprotection is achieved via acidic hydrolysis (e.g., HCl in dioxane) .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .
- Key Data : Reported yields range from 60–78% for analogous trifluoromethylpyridine derivatives .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 8.5–9.5 ppm for pyridine-H) and trifluoromethoxy-methyl groups (δ 4.5–5.5 ppm for CH₂OCF₃) .
- ¹⁹F NMR : Confirm trifluoromethoxy group presence (δ −66 to −68 ppm) .
- IR Spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS (M+H⁺) for molecular weight validation (calculated for C₈H₅F₃NO₃: 220.03 g/mol) .
Q. What are the primary research applications of this compound?
- Applications :
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or anti-cancer agents due to its electron-withdrawing trifluoromethoxy group enhancing binding affinity .
- Agrochemical Development : Serves as a building block for herbicides (e.g., analogs of flupyrsulfuron) .
- Material Science : Fluorinated pyridines improve thermal stability in polymers .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying trifluoromethylation conditions?
- Methodology :
- Catalyst Screening : Compare Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuOTf) for trifluoromethoxy group insertion efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures to avoid decomposition .
- Kinetic Studies : Monitor reaction progress via TLC or in situ ¹⁹F NMR to identify optimal reaction times (typically 12–24 hours) .
- Data Contradictions : Lower yields (<50%) reported in non-polar solvents (toluene) due to poor solubility of intermediates .
Q. How to address discrepancies in reported biological activities of this compound across studies?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., prostate cancer PC-3 vs. DU-145) and assay conditions (e.g., autophagy induction vs. apoptosis) .
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity .
- Structural Analog Comparison : Test derivatives (e.g., methyl ester or amide analogs) to isolate the role of the carboxylic acid group in activity .
Q. What strategies mitigate stability issues during storage of this compound?
- Methodology :
- Storage Conditions : Store at −20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethoxy group .
- Lyophilization : Lyophilize the compound in phosphate buffer (pH 7.4) for long-term stability in biological assays .
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track degradation .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 or C-4 on the pyridine ring) .
- Molecular Docking : Simulate interactions with biological targets (e.g., mTOR kinase) to guide functionalization strategies .
- Solvent Modeling : Use COSMO-RS to predict solubility and reaction pathways in different solvents .
Q. What strategies improve the pharmacological properties of derivatives of this compound?
- Methodology :
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo .
- SAR Studies : Systematically modify the trifluoromethoxy-methyl position and correlate changes with IC₅₀ values in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
